molecular formula C9H7NO3S B1294380 8-Quinolinesulfonic acid CAS No. 85-48-3

8-Quinolinesulfonic acid

Cat. No.: B1294380
CAS No.: 85-48-3
M. Wt: 209.22 g/mol
InChI Key: SXVRECLPTCOMIA-UHFFFAOYSA-N
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Description

8-Quinolinesulfonic acid is an organic compound with the molecular formula C₉H₇NO₃S. It is a derivative of quinoline, featuring a sulfonic acid group at the 8th position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

8-Quinolinesulfonic acid has a wide range of applications in scientific research:

Safety and Hazards

8-Quinolinesulfonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

8-Quinolinesulfonic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes related to DNA replication in viruses and RNA synthesis in yeast . These interactions are crucial as they can potentially lead to the development of new therapeutic agents.

Cellular Effects

This compound affects various types of cells and cellular processes. It has demonstrated antifungal activity, showing fungistatic effects against Candida species and fungicidal effects against dermatophytes like Microsporum canis and Trichophyton mentagrophytes . Additionally, it influences cell signaling pathways and gene expression, which can alter cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits enzymes related to DNA replication and RNA synthesis, thereby affecting the genetic machinery of cells . This inhibition can lead to changes in gene expression and cellular function, making it a potential candidate for antifungal drug design.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it accumulates in epithelial tissue and demonstrates a fungicidal effect depending on the time and concentration . These temporal effects are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antifungal activity, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies are critical for determining the safe and effective dosage range for potential therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity and potential therapeutic effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is vital for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinesulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out at elevated temperatures, usually between 140-150°C, for about 2 hours. The reaction mixture is then cooled and diluted with water to precipitate the product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation process but on a larger scale. The use of high-capacity equipment and controlled reaction conditions ensures the efficient production of the compound. The product is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 8-Quinolinesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce quinoline derivatives with different functional groups .

Comparison with Similar Compounds

Uniqueness of 8-Quinolinesulfonic Acid: this compound stands out due to its sulfonic acid group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility in water and its ability to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

quinoline-8-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVRECLPTCOMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058923
Record name 8-Quinolinesulfonic acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-48-3
Record name 8-Quinolinesulfonic acid
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Record name 8-Quinolinesulfonic acid
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Record name 8-Quinolinesulfonic acid
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Record name 8-Quinolinesulfonic acid
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Record name 8-Quinolinesulfonic acid
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Record name 8-Quinolinesulfonic acid
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Record name Quinoline-8-sulphonic acid
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Record name 8-QUINOLINESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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